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Introduction
Glutathione (GSH), a tripeptide comprising glutamate, cysteine, and glycine, is the most

abundant endogenous antioxidant in mammalian cells. It plays a pivotal role in cellular defense

against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes such

as proliferation and apoptosis. Aberrant levels of glutathione have been implicated in a range

of pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.

Consequently, the sensitive and selective detection of glutathione is of paramount importance

in biomedical research and clinical diagnostics. Electrochemical biosensors have emerged as a

powerful analytical tool for glutathione quantification, offering advantages such as high

sensitivity, rapid response, and amenability to miniaturization.[1]

This document provides detailed application notes and protocols for three distinct types of

electrochemical biosensors for the sensitive detection of glutathione. These protocols are

intended to serve as a comprehensive guide for researchers, scientists, and drug development

professionals.
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This document details the fabrication and application of the following three electrochemical

biosensors for glutathione detection:

Gold-Platinum Nanoparticle (Au@Pt NP) Modified Glassy Carbon Electrode (GCE): This

sensor leverages the synergistic electrocatalytic activity of bimetallic nanoparticles to

enhance the oxidation signal of glutathione.

Two-Dimensional Molybdenum Disulfide (MoS2) Based Biosensor: This platform utilizes the

large surface area and unique electronic properties of MoS2 nanosheets, functionalized with

Glutathione-S-Transferase (GST), for highly selective glutathione detection.[2]

Tyrosinase-Modified Screen-Printed Carbon Electrode (SPCE): This enzymatic biosensor is

based on the inhibition of the tyrosinase-catalyzed oxidation of a substrate by glutathione.

[3]

Performance Characteristics of Glutathione
Biosensors
The following table summarizes the key analytical performance parameters of the three

detailed biosensors for easy comparison.

Biosensor
Type

Limit of
Detection
(LOD)

Linear Range Sensitivity Reference

Au@Pt NP

Modified GCE
0.051 µM 0.1 - 11 µM

Not explicitly

stated
[4]

MoS2-GST

Based Biosensor
703 nM 10 µM - 500 mM 704 pA/µM [2]

Tyrosinase-

Modified SPCE
~35 µM 31.25 - 500 µM

Not explicitly

stated
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This protocol describes the fabrication of a highly sensitive electrochemical sensor for

glutathione based on the modification of a glassy carbon electrode (GCE) with gold-platinum

core-shell nanoparticles.

Signaling Pathway
The Au@Pt nanoparticles exhibit excellent electrocatalytic activity towards the oxidation of

glutathione. The thiol group (-SH) of glutathione is electrochemically oxidized on the surface

of the modified electrode, generating a measurable current that is proportional to the

glutathione concentration.

Glutathione (GSH) Au@Pt NP Modified GCEAdsorption Electrochemical
Oxidation

Catalysis Current SignalMeasurement

Click to download full resolution via product page

Figure 1: Workflow for GSH detection using an Au@Pt NP modified GCE.

Experimental Protocol
A. Materials and Reagents

Glassy Carbon Electrode (GCE)

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

Hexachloroplatinic (IV) acid hexahydrate (H₂PtCl₆·6H₂O)

L-ascorbic acid

Pluronic F-127

Glutathione (GSH) standard solutions

Phosphate buffer saline (PBS, pH 7.4)

Alumina slurry (0.3 and 0.05 µm)
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Potassium chloride (KCl)

Potassium ferricyanide (K₃[Fe(CN)₆])

Potassium ferrocyanide (K₄[Fe(CN)₆])

B. Synthesis of Au@Pt Core-Shell Nanoparticles

Dissolve 60 mg of Pluronic F-127 in 2 mL of distilled water.

Add 1 mL of 50 mM HAuCl₄ and 1 mL of 50 mM H₂PtCl₆ to the solution.

Ultrasonicate the mixture for 1 minute.

Add 2 mL of 0.25 M L-ascorbic acid to the reaction mixture and continue sonication for 15

minutes.

Centrifuge the resulting nanoparticle solution and resuspend in distilled water.

C. Fabrication of the Au@Pt NP Modified GCE

Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry, followed by rinsing with

distilled water and ethanol in an ultrasonic bath.

Dry the cleaned GCE under a nitrogen stream.

Drop-cast a specific volume (e.g., 5 µL) of the synthesized Au@Pt nanoparticle suspension

onto the GCE surface and allow it to dry at room temperature.

D. Electrochemical Measurements

Perform electrochemical characterization using Cyclic Voltammetry (CV) and

Electrochemical Impedance Spectroscopy (EIS) in a solution of 0.1 M KCl containing 5 mM

[Fe(CN)₆]³⁻/⁴⁻.

For glutathione detection, use Differential Pulse Voltammetry (DPV) in PBS (pH 7.4).

Record the DPVs in the potential range of 0.2 V to 0.8 V.
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Add varying concentrations of glutathione to the electrochemical cell and record the

corresponding DPV responses.

The oxidation peak current will be proportional to the glutathione concentration.

Two-Dimensional Molybdenum Disulfide (MoS2)
Based Biosensor
This protocol details the development of a highly selective electrochemical biosensor for

glutathione utilizing MoS2 nanosheets functionalized with Glutathione-S-Transferase (GST).

Experimental Workflow
The sensing mechanism is based on the enzymatic reaction between glutathione and 1-

chloro-2,4-dinitrobenzene (CDNB), catalyzed by GST immobilized on the MoS2 surface. The

electrochemical signal generated from this reaction is measured to quantify glutathione.

MoS2 Modified Electrode GST Immobilization

GST-Catalyzed
Reaction

GSH + CDNB

Electrochemical
Signal

Detection

Click to download full resolution via product page

Figure 2: Logical workflow for the MoS2-GST based biosensor.

Experimental Protocol
A. Materials and Reagents

Molybdenum Disulfide (MoS2) nanosheets

Glutathione-S-Transferase (GST)

Glutathione (GSH)
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1-chloro-2,4-dinitrobenzene (CDNB)

Phosphate buffer saline (PBS, pH 7.4)

Electrode substrate (e.g., Glassy Carbon Electrode)

B. Fabrication of the MoS2-GST Biosensor

Prepare a stable dispersion of MoS2 nanosheets in a suitable solvent (e.g., N-Methyl-2-

pyrrolidone or water with a surfactant).

Clean the electrode surface as described in the previous protocol.

Drop-cast the MoS2 dispersion onto the electrode surface and allow it to dry.

Immobilize GST onto the MoS2 modified surface. This can be achieved through physical

adsorption or covalent linking using cross-linkers like glutaraldehyde. For physical

adsorption, incubate the MoS2 modified electrode in a solution of GST for a specified time

(e.g., 1 hour) at 4°C.

Rinse the electrode with PBS to remove any unbound GST.

C. Electrochemical Detection of Glutathione

Prepare a solution containing a fixed concentration of CDNB in PBS (pH 7.4).

Place the MoS2-GST modified electrode in the electrochemical cell with the CDNB solution.

Add varying concentrations of glutathione to the cell.

Perform electrochemical measurements, such as amperometry or differential pulse

voltammetry, at a suitable potential.

The current generated from the enzymatic reaction product is proportional to the

concentration of glutathione.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tyrosinase-Modified Screen-Printed Carbon
Electrode (SPCE)
This protocol describes the fabrication and use of an enzymatic biosensor for glutathione
based on the inhibition of tyrosinase activity.

Signaling Pathway
Tyrosinase catalyzes the oxidation of catechol to o-quinone, which is then electrochemically

reduced at the electrode surface, generating a cathodic current. Glutathione can react with the

enzymatically generated o-quinone, preventing its reduction and thus causing a decrease in

the cathodic current. The extent of this current decrease is proportional to the glutathione
concentration.
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Figure 3: Signaling pathway of the tyrosinase-based GSH sensor.

Experimental Protocol
A. Materials and Reagents

Screen-Printed Carbon Electrodes (SPCEs)
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Tyrosinase from mushroom

Chitosan

Glutaraldehyde

Catechol

Glutathione (GSH)

Phosphate buffer (pH 6.5)

Gold nanoparticles (AuNPs, optional for signal enhancement)

B. Fabrication of the Tyrosinase-Modified SPCE

Prepare a chitosan solution (e.g., 0.5% in 1% acetic acid).

Prepare a tyrosinase solution in phosphate buffer.

Optionally, modify the SPCE surface with gold nanoparticles by drop-casting a AuNP solution

onto the working electrode and allowing it to dry.

Mix the tyrosinase solution with the chitosan solution.

Drop-cast the tyrosinase-chitosan mixture onto the working area of the SPCE.

Expose the electrode to glutaraldehyde vapor for a short period (e.g., 20 minutes) to cross-

link the enzyme and chitosan, then rinse with buffer.

C. Amperometric Detection of Glutathione

Perform amperometric measurements in a stirred phosphate buffer (pH 6.5) at a fixed

potential (e.g., -0.2 V).

Add a fixed concentration of catechol to the buffer to obtain a stable baseline current.

Introduce different concentrations of glutathione into the solution.
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The decrease in the cathodic current is recorded and is proportional to the concentration of

glutathione.

Sample Preparation for Biological Fluids (e.g.,
Serum)
Accurate measurement of glutathione in biological samples requires proper sample

preparation to minimize auto-oxidation and interference.

Deproteinization: To prevent electrode fouling and interference from proteins, it is crucial to

deproteinize the sample. A common method is to add an equal volume of 10% trichloroacetic

acid (TCA) to the serum sample, vortex, and then centrifuge to pellet the precipitated

proteins. The supernatant is used for analysis.

pH Adjustment: The pH of the deproteinized supernatant should be adjusted to match the

optimal pH of the electrochemical measurement buffer.

Dilution: The sample may need to be diluted with the measurement buffer to bring the

glutathione concentration within the linear range of the biosensor.

Conclusion
The electrochemical biosensors and protocols detailed in this document provide sensitive and

selective methods for the quantification of glutathione. The choice of biosensor will depend on

the specific application, required sensitivity, and the complexity of the sample matrix. These

application notes serve as a starting point for researchers to develop and optimize their own

glutathione detection assays for a wide range of applications in biomedical research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/product/b177303?utm_src=pdf-body
https://www.benchchem.com/product/b177303?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. mdpi.com [mdpi.com]

2. pubs.acs.org [pubs.acs.org]

3. Tyrosinase Immobilization Strategies for the Development of Electrochemical Biosensors
—A Review - PMC [pmc.ncbi.nlm.nih.gov]

4. Ultrasensitive and Selective Detection of Glutathione by Ammonium Carbamate–Gold
Platinum Nanoparticles-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Electrochemical
Biosensors in Sensitive Glutathione Detection]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b177303#electrochemical-biosensors-for-sensitive-
glutathione-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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